molecular formula C6H10ClN3OS B6284936 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride CAS No. 2763751-04-6

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride

Cat. No.: B6284936
CAS No.: 2763751-04-6
M. Wt: 207.7
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Description

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride is a synthetic organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride typically involves the reaction of thiazole derivatives with appropriate amine and carboxamide precursors. One common method involves the reaction of 2-(aminomethyl)thiazole with N-methylcarboxamide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-1,3-thiazole-4-carboxamide
  • N-methyl-1,3-thiazole-4-carboxamide
  • 2-(aminomethyl)-N-ethyl-1,3-thiazole-4-carboxamide

Uniqueness

2-(aminomethyl)-N-methyl-1,3-thiazole-4-carboxamide hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2763751-04-6

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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